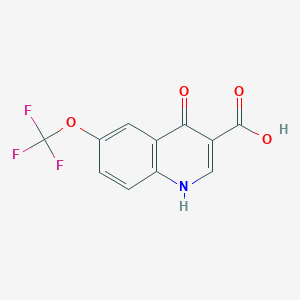

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUDZUNGTZIKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379383 |

Source

|

| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-86-8 |

Source

|

| Record name | 4-Hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-86-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Quinolones

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including notable antibacterial and anticancer drugs. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into the quinoline ring system can significantly enhance the pharmacological properties of these molecules. The trifluoromethoxy group is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles, such as enhanced cell membrane permeability and resistance to metabolic degradation. This makes 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid a highly valuable building block in the synthesis of novel drug candidates. This guide provides a detailed examination of its synthesis, focusing on the well-established Gould-Jacobs reaction pathway, and offers practical, field-proven insights for its successful laboratory preparation.

The Gould-Jacobs Reaction: A Classic Approach to Quinolone Synthesis

The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][2] This robust reaction proceeds in three key stages: the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization, and concluding with the saponification of the resulting ester to the desired carboxylic acid.

Mechanistic Insights

The Gould-Jacobs reaction begins with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is the thermal cyclization, which is a 6-electron electrocyclization reaction that forms the quinoline ring system. This intramolecular reaction requires significant thermal energy to overcome the activation barrier. The resulting cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, the 4-hydroxy-quinoline-3-carboxylate. The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

Synthesis Pathway Diagram

Caption: The Gould-Jacobs synthesis pathway for 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are a synthesized representation of best practices for the multi-step synthesis of the target compound, based on established methodologies for similar quinoline derivatives.

Part 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

This stage involves the initial condensation and subsequent thermal cyclization.

Step 1: Condensation of 4-(Trifluoromethoxy)aniline and Diethyl ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the reaction mixture with stirring at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude product, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

To the crude intermediate from the previous step, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of aniline used).

-

Heat the mixture to reflux (typically 250-260°C) with vigorous stirring. Maintain this temperature for 1-2 hours. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.

-

Dilute the cooled reaction mixture with a non-polar solvent like hexane or heptane (approximately 10 volumes) to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

-

The crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Saponification to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

This final stage converts the ethyl ester to the desired carboxylic acid.

-

In a round-bottom flask, suspend the ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equivalents) to the suspension.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).

-

After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₄ | 301.22 | 70-85% | 297-305 |

| 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₄ | 273.16 | >90% | >245 (decomposes) |

Characterization and Purity Assessment

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the intermediate and final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point Analysis: To assess the purity of the crystalline products.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid.

Conclusion and Field-Proven Insights

The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. The key to a successful synthesis lies in the careful control of the high-temperature cyclization step to prevent charring and side-product formation. The use of an inert, high-boiling solvent like diphenyl ether is critical for achieving the necessary temperature and ensuring a homogeneous reaction mixture. For the saponification step, careful pH adjustment during the workup is essential to ensure complete precipitation of the carboxylic acid product. This technical guide offers a robust framework for researchers and drug development professionals to confidently synthesize this important fluorinated quinolone building block for their research and development endeavors.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

OperaChem. Saponification-Typical procedures. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Trifluoromethoxy Quinoline Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for synthesizing trifluoromethoxy quinoline derivatives. The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the quinoline scaffold is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and target-binding affinity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This document offers a detailed exploration of synthetic strategies, key precursor preparation, and specific reaction protocols, grounded in established chemical principles and supported by authoritative references.

Strategic Approaches to Synthesis

The synthesis of trifluoromethoxy quinoline derivatives can be broadly categorized into two primary strategies:

-

Strategy A: Pre-functionalization of Starting Materials: This approach involves the synthesis of the quinoline ring system using aniline or other aromatic precursors that already bear the trifluoromethoxy substituent. This is often the more direct and widely employed method, leveraging classical quinoline synthesis reactions.

-

Strategy B: Post-synthetic Trifluoromethoxylation: This strategy entails the introduction of the trifluoromethoxy group onto a pre-formed quinoline or hydroxyquinoline scaffold. This can be particularly useful for late-stage functionalization in a drug discovery program.

The choice between these strategies depends on the availability of starting materials, the desired substitution pattern on the quinoline ring, and the overall synthetic efficiency.

Synthesis of Key Precursors

The successful synthesis of trifluoromethoxy quinoline derivatives via Strategy A hinges on the availability of trifluoromethoxy-substituted anilines and ortho-aminoaryl carbonyl compounds.

Trifluoromethoxy-Substituted Anilines

A common and crucial precursor is 4-(trifluoromethoxy)aniline. Its synthesis can be achieved through various methods, though many industrial processes are proprietary. One documented approach involves the trifluoromethoxylation of aniline precursors. Another method involves the reaction of p-bromotrifluoromethoxybenzene with a nitrogen source.[3]

Protocol 1: Synthesis of 4-(Trifluoromethoxy)aniline [4]

-

Step 1: To a reaction vessel containing anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add trifluoromethoxybenzene.

-

Step 2: Add sodium ferrate and sodium bromide as an auxiliary reaction mixture and heat to 95 °C for 4 hours.

-

Step 3: Subsequently, add sodium amide and raise the temperature to 155 °C under a pressure of 4 atmospheres for 10 hours.

-

Step 4: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like chloroform.

-

Step 5: The organic layer is washed, dried, and concentrated to yield 4-(trifluoromethoxy)aniline.

Trifluoromethoxy-Substituted ortho-Aminoaryl Carbonyls

For syntheses like the Friedländer reaction, ortho-aminoaryl aldehydes or ketones bearing a trifluoromethoxy group are required. These can be prepared through multi-step sequences, often starting from a corresponding trifluoromethoxy-substituted aniline or nitrobenzene derivative. For example, 2-amino-5-(trifluoromethoxy)benzaldehyde is a commercially available reagent that can be used in such syntheses.[5] The synthesis of related acetophenones can be achieved through methods like the Friedel-Crafts acylation of a protected trifluoromethoxy aniline, followed by deprotection.

Strategy A: Construction of the Quinoline Core from Pre-functionalized Precursors

This section details the application of classical named reactions for the synthesis of trifluoromethoxy quinoline derivatives using precursors bearing the -OCF₃ group.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[6][7][8] This reaction is particularly effective for anilines with electron-donating or moderately electron-withdrawing groups.

Workflow for Gould-Jacobs Synthesis of Trifluoromethoxy Quinolines:

Caption: General workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline derivatives.

Protocol 2: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [9]

-

Step 1: Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 125 °C for 1-2 hours, during which ethanol will distill off.

-

Step 2: Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C. Slowly add the reaction mixture from Step 1 to the hot solvent. Maintain the temperature for a period to ensure complete cyclization.

-

Step 3: Isolation: Cool the reaction mixture and isolate the precipitated product by filtration. The crude product can be purified by recrystallization.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-(Trifluoromethyl)aniline | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90% | [9] |

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[9][10][11] This method is particularly useful for preparing 2,4-disubstituted quinolines.

Workflow for Combes Synthesis of Trifluoromethoxy Quinolines:

Caption: General workflow of the Combes synthesis for 2,4-disubstituted quinolines.

The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. For instance, in the synthesis of trifluoromethyl-substituted quinolines, the use of methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines often lead to the 4-CF₃ regioisomer as the major product.[12]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[8][13][14][15][16][17][18] This reaction can be catalyzed by either acids or bases.

Workflow for Friedländer Synthesis of Trifluoromethoxy Quinolines:

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. iipseries.org [iipseries.org]

- 12. prepchem.com [prepchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Friedlaender Synthesis [organic-chemistry.org]

- 17. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid: An In-depth Technical Guide to the Modified Doebner Reaction

Abstract

Quinoline-4-carboxylic acids are a cornerstone of many therapeutic agents, and their synthesis is a critical task in medicinal chemistry and drug development. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct route to this privileged scaffold. However, the use of anilines bearing strong electron-withdrawing groups, such as the trifluoromethoxy (-OCF₃) group, presents significant challenges to this classic transformation, often resulting in diminished yields. This in-depth technical guide provides a comprehensive overview and a field-proven, optimized protocol for the successful synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid via a modified Doebner "hydrogen-transfer" reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex, fluorinated quinoline derivatives.

Introduction: The Significance of Fluorinated Quinolines and the Doebner Reaction

Quinoline derivatives are ubiquitous in a vast array of biologically active compounds, exhibiting properties ranging from anticancer and antimalarial to antiviral and antibacterial.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore in numerous approved drugs and clinical candidates. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The -OCF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, making it a highly desirable substituent in modern drug design.

The Doebner reaction, first described in the late 19th century, is a powerful one-pot, three-component synthesis that provides direct access to 2-substituted quinoline-4-carboxylic acids.[2] The reaction's appeal lies in its operational simplicity and the diversity of inputs that can be utilized. However, the classical Doebner reaction often falters when anilines with potent electron-withdrawing groups are employed.[2][3][4] The reduced nucleophilicity of these anilines hinders the initial steps of the reaction, leading to low yields and the formation of side products.

This guide focuses on a robust, modified Doebner protocol that overcomes these limitations, enabling the efficient synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid. We will delve into the mechanistic underpinnings of this "hydrogen-transfer" modification, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Challenge of Electron-Deficient Anilines in the Doebner Reaction

The mechanism of the Doebner reaction is believed to commence with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[2] This is followed by a series of condensation and cyclization steps involving pyruvic acid, culminating in the formation of a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline product.

Anilines substituted with strong electron-withdrawing groups, such as 6-(trifluoromethoxy)aniline, exhibit significantly reduced nucleophilicity.[5] This electronic deficit impedes the initial formation of the Schiff base, a critical step for the reaction to proceed efficiently. Consequently, traditional Doebner reaction conditions, such as refluxing in ethanol or using Brønsted acids like sulfamic acid, often result in disappointingly low yields for these substrates.[3][6]

The Modified Doebner "Hydrogen-Transfer" Reaction: A Mechanistic Insight

To address the challenge of low reactivity, a modified Doebner reaction employing a "hydrogen-transfer" mechanism has been developed.[3][4] This innovative approach facilitates the crucial oxidation of the dihydroquinoline intermediate to the final quinoline product through an in-situ hydrogen transfer process.

In this modified reaction, an excess of the imine, formed from the aniline and aldehyde, acts as the hydrogen acceptor (oxidant). The dihydroquinoline intermediate, in turn, serves as the hydrogen donor. This internal redox process circumvents the need for an external oxidizing agent and is particularly effective for electron-deficient systems. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), is crucial for promoting the various steps of the reaction cascade.[1][3]

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic Acid

This protocol is based on an optimized procedure for the Doebner hydrogen-transfer reaction with electron-deficient anilines.[3]

Materials and Reagents

-

6-(Trifluoromethoxy)aniline

-

Benzaldehyde

-

Pyruvic acid

-

Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

-

Acetonitrile (MeCN, anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether

-

Ethyl acetate

Reaction Setup and Procedure

-

Reaction Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(trifluoromethoxy)aniline (1.8 mmol, 1.0 equiv) and benzaldehyde (2.0 mmol, 1.1 equiv).

-

Solvent and Catalyst Addition: Add anhydrous acetonitrile (1.0 mL) to the flask, followed by the addition of BF₃·THF (0.5 equiv).

-

Initial Reaction Phase: Stir the reaction mixture at 65 °C for 1 hour.

-

Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol, 0.33 equiv) in anhydrous acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time.

-

Main Reaction Phase: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[7]

-

Column Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.[8] It is often beneficial to add a small amount of a basic modifier, like triethylamine or pyridine, to the eluent to prevent tailing of the product on the acidic silica gel.[1]

Data Presentation and Comparative Analysis

The effectiveness of the modified Doebner hydrogen-transfer reaction is best illustrated by comparing the yields obtained with this method to those from conventional Doebner protocols when using an electron-deficient aniline.

| Reaction Conditions | Catalyst | Solvent | Temperature | Yield of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | Reference |

| Conventional Doebner | - | Ethanol | Reflux | Low | [6] |

| Conventional Doebner | H₂NSO₃H | Aqueous | - | Low | [6] |

| Modified Doebner (Hydrogen-Transfer) | BF₃·THF | Acetonitrile | 65 °C | Good to Excellent | [3][4] |

Note: "Low" and "Good to Excellent" are qualitative descriptors based on the cited literature, which indicates that conventional methods are not suitable for this substrate, while the modified protocol provides satisfactory results.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. ijcps.org [ijcps.org]

An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, a fluorinated quinoline derivative with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its emerging role as a modulator of key biological targets. This document will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide array of biological activities.[1] Its versatile structure has been extensively modified to generate compounds with anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity. This guide focuses on a specific derivative, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid, and its potential as a therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

| Property | Value | Source |

| CAS Number | 175203-86-8 | [2] |

| Molecular Formula | C₁₁H₆F₃NO₄ | |

| Molecular Weight | 273.16 g/mol | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 297-305°C | [3] |

| SMILES | OC(=O)c1cnc2ccc(OC(F)(F)F)cc2c1O | |

| InChI Key | GSUDZUNGTZIKPY-UHFFFAOYSA-N |

Synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most commonly achieved through the Gould-Jacobs reaction.[4][5] This versatile reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization to form the quinoline ring system.[5]

General Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in two key steps:

-

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (EMME) to form an anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate undergoes a thermal cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid.

Diagram 1: General Scheme of the Gould-Jacobs Reaction

A generalized workflow for the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture at 120-140°C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the formation of the intermediate.

-

Cyclization: Add a high-boiling point solvent such as Dowtherm A to the reaction mixture and heat to 240-260°C for 30-60 minutes. This will induce the cyclization to form the quinoline ring.

-

Workup: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid and wash with hexane to obtain the crude ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Hydrolysis to 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

-

Reaction Setup: Suspend the ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Hydrolysis: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

-

Isolation: The precipitated 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid can be collected by filtration, washed with water, and dried.

Biological Activity and Therapeutic Potential

The trifluoromethoxy substitution at the 6-position of the quinoline ring is anticipated to confer favorable pharmacological properties. While extensive biological data for this specific molecule is limited in the public domain, research on closely related analogs provides strong indications of its therapeutic potential.

Inhibition of Matrix Metalloproteinases (MMPs)

A key finding in the literature points to the potential of 4-hydroxy-6-(trifluoromethoxy)quinoline derivatives as inhibitors of matrix metalloproteinases (MMPs). Specifically, the ethyl ester of a 6-trifluoromethoxy derivative was synthesized and evaluated as an MMP inhibitor.[7] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components.[8] Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases.[8] The development of MMP inhibitors has been a significant focus of drug discovery efforts.[8]

The 4-hydroxyquinoline-3-carboxylic acid scaffold can act as a zinc-binding group, a common feature in many MMP inhibitors. The trifluoromethoxy group can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Diagram 2: Potential Mechanism of MMP Inhibition

Hypothesized binding mode of the compound in the MMP active site.

Potential as an Anticancer Agent

The quinoline scaffold is a common feature in many anticancer agents.[9] Derivatives of 4-quinolinecarboxylic acid have shown antitumor activity.[10] Given the known role of MMPs in tumor invasion and metastasis, the potential of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid as an MMP inhibitor suggests it may also possess anticancer properties.

Anti-inflammatory Properties

MMPs are also involved in inflammatory processes. Therefore, as an MMP inhibitor, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid could potentially exhibit anti-inflammatory activity.

Future Directions and Conclusion

4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The likely synthetic route via the Gould-Jacobs reaction makes it an accessible target for medicinal chemists. The preliminary evidence suggesting its role as a matrix metalloproteinase inhibitor opens up exciting avenues for its investigation in oncology and inflammatory diseases.

Further research is warranted to:

-

Develop and optimize a robust synthetic protocol for this compound.

-

Conduct comprehensive in vitro and in vivo studies to fully characterize its biological activity profile, including its potency and selectivity as an MMP inhibitor.

-

Explore its efficacy in relevant disease models of cancer and inflammation.

-

Investigate its structure-activity relationship (SAR) by synthesizing and evaluating a library of related derivatives.

References

-

Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (URL: [Link])

-

Gould-Jacobs Reaction. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

-

Gould–Jacobs reaction. (URL: [Link])

-

Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (URL: [Link])

-

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (URL: [Link])

-

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459. (URL: [Link])

-

Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (URL: [Link])

-

4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid - PubChem. (URL: [Link])

-

Development of matrix metalloproteinase inhibitors in cancer therapy. (URL: [Link])

-

Ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (URL: [Link])

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (URL: [Link])

-

Biological Activities of Quinoline Derivatives. (URL: [Link])

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

Sources

- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid [cymitquimica.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of matrix metalloproteinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Quinoline-3-Carboxylic Acid Derivatives

Abstract

The quinoline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their diverse and potent biological activities, ranging from antibacterial to anticancer. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the contemporary landscape of novel quinoline-3-carboxylic acid derivatives. Moving beyond classical synthetic routes, this document emphasizes modern, efficient, and sustainable methodologies. It delves into the latest discoveries surrounding their biological targets, presents critical structure-activity relationship (SAR) insights, and offers detailed protocols for their synthesis, characterization, and biological evaluation. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to navigate and innovate within this promising area of drug discovery.

Introduction: The Enduring Legacy and Modern Imperative of the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a quintessential "privileged structure" in drug discovery. Its rigid, planar geometry and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for substituent groups to interact with biological targets. The historical significance of quinolines is well-established, with quinine, an antimalarial, being one of the earliest and most well-known examples.

The addition of a carboxylic acid moiety at the 3-position introduces a critical pharmacophoric feature. This acidic group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in enzyme active sites, significantly influencing the compound's biological activity. The well-known quinolone antibiotics, such as ciprofloxacin, which feature a 4-oxo group and a 3-carboxylic acid, exemplify the therapeutic potential of this structural motif by targeting bacterial DNA gyrase and topoisomerase IV.[1]

In recent years, the discovery of novel biological targets and the rise of drug resistance have spurred a renewed interest in exploring new chemical space around the quinoline-3-carboxylic acid core. Researchers are actively developing innovative derivatives with enhanced potency, selectivity, and novel mechanisms of action. This guide will navigate the key aspects of this modern pursuit, from the laboratory bench to biological evaluation.

Strategic Synthesis of Novel Quinoline-3-Carboxylic Acid Derivatives: Beyond the Classics

While classical named reactions like the Gould-Jacobs, Combes, Doebner-von Miller, and Friedländer syntheses have been instrumental in the development of quinoline chemistry, they often suffer from harsh reaction conditions, low yields, and limited substrate scope.[2][3] Modern synthetic chemistry has introduced a host of innovations to overcome these limitations, enabling the efficient and sustainable production of diverse libraries of quinoline-3-carboxylic acid derivatives.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times and often improving yields.[4] This technology has been successfully applied to the synthesis of quinoline-3-carboxylic acids, offering a rapid and efficient alternative to conventional heating methods.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [5]

This protocol describes the synthesis of a 4-hydroxyquinoline-3-carboxylate, a key intermediate for many quinoline-3-carboxylic acid derivatives.

-

Reactants:

-

Aniline (1.0 mmol)

-

Diethyl ethoxymethylenemalonate (DEMM) (3.0 mmol)

-

-

Procedure:

-

Combine the aniline and DEMM in a 2-5 mL microwave vial equipped with a magnetic stir bar.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 250°C) for a specified time (e.g., 10-30 minutes). Reaction progress should be monitored to optimize time and temperature.

-

After cooling, the product often precipitates from the reaction mixture.

-

Collect the solid by filtration and wash with a cold solvent, such as acetonitrile, to remove excess DEMM.

-

The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid using standard saponification procedures (e.g., refluxing with aqueous NaOH).

-

Causality Behind Experimental Choices: The use of excess DEMM drives the initial condensation reaction to completion. Microwave heating provides rapid and uniform energy input, facilitating the high-temperature intramolecular cyclization that is often the rate-limiting step in the Gould-Jacobs reaction.[5]

Caption: Workflow for Microwave-Assisted Gould-Jacobs Synthesis.

Green Synthesis Approaches: A Sustainable Paradigm

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions.

Experimental Protocol: L-Proline Catalyzed One-Pot Synthesis of Quinoline-3-carboxylates [6]

This multicomponent reaction offers an efficient and environmentally friendly route to highly substituted quinoline-3-carboxylates.

-

Reactants:

-

Dimedone (1.0 mmol)

-

Substituted aldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

L-proline (10 mol%)

-

-

Solvent: Ethanol

-

Procedure:

-

To a solution of dimedone, substituted aldehyde, and ammonium acetate in ethanol, add ethyl acetoacetate and L-proline.

-

Reflux the reaction mixture for the required time (typically a few hours), monitoring completion by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration and wash with cold ethanol.

-

Recrystallize the product from a suitable solvent if necessary.

-

Causality Behind Experimental Choices: L-proline, a naturally occurring amino acid, acts as a biodegradable and efficient organocatalyst. The one-pot, multicomponent nature of this reaction enhances atom economy and reduces waste by minimizing intermediate isolation and purification steps.[6]

Novel Biological Targets and Structure-Activity Relationships

The therapeutic potential of quinoline-3-carboxylic acid derivatives extends far beyond their traditional antibacterial applications. Recent research has unveiled their activity against a range of other targets, including kinases and enzymes involved in cancer cell proliferation.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, making it an attractive target for anticancer drug development. Several novel quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[7][8][9]

A study by Syniugin et al. (2016) explored the SAR of a series of 3-quinoline carboxylic acids as CK2 inhibitors.[9] They found that modifications to the quinoline core, such as the introduction of a tetrazolo ring or an amino group at the 2-position, led to compounds with submicromolar IC50 values.[9]

| Compound Type | R-group | IC50 (µM) against CK2 |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-Bromo | > 33 |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 8-Bromo | 0.85 |

| 2-Aminoquinoline-3-carboxylic acid | 7-Bromo | 0.65 |

| Table 1: SAR of Quinoline Derivatives as CK2 Inhibitors (Data synthesized from Syniugin et al., 2016)[9][10] |

Key SAR Insights:

-

The presence of a hydrogen bond donor, such as an amino group, at the 2-position appears to be beneficial for potent CK2 inhibition.

-

The fusion of a tetrazole ring to the quinoline scaffold can significantly enhance inhibitory activity.

-

The position and nature of substituents on the benzene ring of the quinoline core also play a crucial role in modulating activity.

Caption: Inhibition of the CK2 Signaling Pathway.

Activity Against Drug-Resistant Bacteria

The emergence of multidrug-resistant (MDR) bacteria is a global health crisis. Novel quinoline derivatives are being investigated as potential solutions. For instance, certain 2-aryl-quinoline-4-carboxylic acid derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and MDR Escherichia coli.[11]

Key SAR Insights:

-

The nature and substitution pattern of the 2-aryl group are critical for antibacterial potency.

-

The presence of a carboxylic acid at the 4-position (an isomer of the 3-carboxylic acid) is a common feature in these active compounds, highlighting the importance of this acidic moiety for interacting with the bacterial target, likely DNA gyrase.[11]

Analytical and Screening Methodologies: A Practical Guide

The discovery and development of novel quinoline-3-carboxylic acid derivatives rely on a robust suite of analytical and screening techniques to confirm their structure and evaluate their biological activity.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of newly synthesized compounds. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring system provide definitive information about the substitution pattern.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition.[14]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a compound, including its stereochemistry and conformation. This technique is particularly valuable for understanding how a molecule might interact with its biological target.[7][15]

Caption: Workflow for Structural Characterization.

Biological Evaluation: In Vitro Assays

A tiered approach to in vitro screening is typically employed to identify and characterize the biological activity of novel compounds.

Experimental Protocol: High-Throughput Kinase Inhibition Assay [9][16]

This protocol provides a general framework for screening compounds against a specific kinase, such as CK2.

-

Assay Principle: Many commercial kinase assays, such as the Kinase-Glo® Luminescent Kinase Assay, measure the depletion of ATP, which is consumed during the phosphorylation reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by a compound indicates inhibition.[16]

-

Procedure:

-

Dispense the kinase, substrate, and ATP solution into the wells of a multi-well plate (e.g., 384-well).

-

Add the test compounds at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Add the detection reagent (e.g., Kinase-Glo® reagent) and incubate to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [8][17]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 105 CFU/mL).

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay [18]

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

-

Principle: Topoisomerase II can separate interlocked DNA circles (catenanes). This activity can be monitored by agarose gel electrophoresis, as the decatenated, relaxed DNA migrates differently from the catenated DNA.

-

Procedure:

-

Incubate purified topoisomerase II with catenated DNA (kDNA) in the presence of ATP and the test compound.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA compared to the control.[18]

-

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Modern synthetic methodologies, particularly microwave-assisted and green chemistry approaches, are enabling the rapid and sustainable generation of diverse compound libraries. The identification of new biological targets, such as protein kinase CK2, and the continued need for new antibiotics to combat resistance are driving innovation in this field.

Future research will likely focus on:

-

Expanding Chemical Diversity: The use of multicomponent reactions and diversity-oriented synthesis will allow for the exploration of a wider range of substituents and fusion of other heterocyclic systems to the quinoline core.

-

Target-Focused Design: A deeper understanding of the structure and function of biological targets will enable more rational, structure-based design of potent and selective inhibitors.

-

Advanced Screening Platforms: The use of high-content screening and cell-based assays that more closely mimic the physiological environment will provide more relevant data on the efficacy and potential toxicity of new compounds.

By integrating these advanced strategies, the scientific community is well-positioned to unlock the full therapeutic potential of novel quinoline-3-carboxylic acid derivatives, addressing some of the most pressing challenges in medicine today.

References

-

A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. (2012). Molecular Diversity, 16(4), 685-695. Available from: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis Online. Available from: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Available from: [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

-

Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Available from: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Taylor & Francis. Available from: [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. Available from: [Link]

-

A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Available from: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Available from: [Link]

-

Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. (n.d.). PMC - NIH. Available from: [Link]

-

A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (n.d.). Taylor & Francis Online. Available from: [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). ACS Omega - ACS Publications. Available from: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available from: [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. Available from: [Link]

-

In vitro assays used to measure the activity of topoisomerases. (n.d.). ASM Journals. Available from: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Available from: [Link]

-

Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis Online. Available from: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Available from: [Link]

-

Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Available from: [Link]

-

Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (n.d.). Taylor & Francis Online. Available from: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Available from: [Link]

-

Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. (2020). RSC Publishing. Available from: [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (n.d.). ACS Publications. Available from: [Link]

-

Quinolone antibiotic. (n.d.). Wikipedia. Available from: [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry. Available from: [Link]

-

1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). SciSpace. Available from: [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Available from: [Link]

-

Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro assays used to measure the activity of topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. criver.com [criver.com]

- 11. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. promega.co.uk [promega.co.uk]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 6-(trifluoromethoxy)quinoline compounds

An In-depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethoxy)quinoline

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have established a position of critical importance. The strategic incorporation of fluorine-containing substituents can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, the trifluoromethoxy (-OCF₃) group is an increasingly valuable bioisostere for groups like methoxy or chloro, offering a unique electronic profile as a strong electron-withdrawing group via induction, yet with a capacity for weak resonance donation from the oxygen lone pairs.[2]

This guide focuses on 6-(trifluoromethoxy)quinoline, a heterocyclic compound of significant interest. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals with diverse biological activities.[3] The addition of the -OCF₃ group at the 6-position creates a molecule with high potential for novel applications. A thorough and unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor. This requires a multi-technique spectroscopic approach.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the expected spectroscopic data for 6-(trifluoromethoxy)quinoline, grounded in established principles and data from analogous structures. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the expected spectral features and providing robust, field-proven protocols for data acquisition.

Spectroscopic Characterization Workflow

The comprehensive analysis of a novel or synthesized compound like 6-(trifluoromethoxy)quinoline follows a logical, multi-faceted workflow. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system for confirmation.

Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 6-(trifluoromethoxy)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹⁹F NMR Spectroscopy

Given the trifluoromethoxy group, ¹⁹F NMR is the most direct and informative starting point. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[4]

-

Expected Chemical Shift: The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For an -OCF₃ group attached to an aromatic ring, the signal is expected to appear as a sharp singlet in the range of -57 to -60 ppm (relative to CFCl₃).[5] This distinct region is typically free from other signals, providing unambiguous evidence for the presence of the trifluoromethoxy moiety. The singlet nature arises because there are no neighboring fluorine or hydrogen atoms within a three-bond coupling range.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, environment, and connectivity of protons in the quinoline ring system. The powerful electron-withdrawing inductive effect of the -OCF₃ group will deshield nearby protons, shifting their signals downfield compared to unsubstituted quinoline.

-

Expected Chemical Shifts and Couplings:

-

The quinoline ring system contains seven protons.

-

H2, H4 (Pyridine Ring): These protons are typically the most downfield due to the electronegativity of the adjacent nitrogen atom. H2 is expected as a doublet of doublets (dd) around 8.9-9.0 ppm , and H4 as a dd around 8.1-8.2 ppm . They will show a mutual coupling of approximately 4-5 Hz.

-

H8 (Peri-proton): This proton is adjacent to the nitrogen and will be significantly downfield, expected around 8.0-8.1 ppm as a doublet.

-

H5: This proton is ortho to the -OCF₃ group and will be the most deshielded proton on the benzene portion of the ring, appearing as a doublet around 7.8-7.9 ppm .

-

H7: This proton is meta to the -OCF₃ group and will appear as a doublet of doublets around 7.5-7.6 ppm .

-

H3: This proton is coupled to both H2 and H4 and will appear as a doublet of doublets around 7.4-7.5 ppm .

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. The presence of the -OCF₃ group introduces a characteristic quartet for the carbon atom of the group due to one-bond coupling with the three fluorine atoms.

-

Expected Chemical Shifts:

-

C6: The carbon directly attached to the -OCF₃ group will be significantly influenced by the oxygen and fluorine atoms. Its chemical shift is expected around 148-150 ppm .

-

CF₃: The carbon of the trifluoromethoxy group will appear as a quartet (due to ¹JCF coupling) with a chemical shift around 120-122 ppm . The coupling constant (¹JCF) is typically large, in the range of 255-260 Hz.

-

Other Aromatic Carbons: The remaining quinoline carbons will appear in the typical aromatic region of 120-150 ppm . Carbons ortho and para to the -OCF₃ group (C5, C7, C8a) will be shifted slightly downfield due to its electron-withdrawing nature.

-

Summary of Predicted NMR Data

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹⁹F | ¹⁹F NMR | -58.5 | s (singlet) |

| ¹H | ¹H NMR (H2) | 8.95 | dd, J = 4.2, 1.7 Hz |

| ¹H | ¹H NMR (H4) | 8.15 | dd, J = 8.3, 1.7 Hz |

| ¹H | ¹H NMR (H8) | 8.05 | d, J = 8.5 Hz |

| ¹H | ¹H NMR (H5) | 7.85 | d, J = 2.5 Hz |

| ¹H | ¹H NMR (H7) | 7.55 | dd, J = 9.0, 2.5 Hz |

| ¹H | ¹H NMR (H3) | 7.45 | dd, J = 8.3, 4.2 Hz |

| ¹³C | ¹³C NMR (CF₃) | 121.0 | q (quartet), ¹JCF ≈ 257 Hz |

| ¹³C | ¹³C NMR (C6) | 149.0 | s |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 6-(trifluoromethoxy)quinoline, high-resolution mass spectrometry (HRMS) is the gold standard.

-

Molecular Formula: C₁₀H₆F₃NO

-

Monoisotopic Mass: 197.04 g/mol

Expected Fragmentation Pattern

Aromatic and heterocyclic systems like quinoline typically show a strong molecular ion peak (M⁺˙), which is often the base peak in the spectrum.[6] The fragmentation of the trifluoromethoxy group is a key diagnostic feature.

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 197 .

-

Loss of CF₃: Fragmentation can occur via the loss of a trifluoromethyl radical (•CF₃), a common pathway for such compounds.[7] This would lead to a significant fragment ion at m/z = 128 , corresponding to the [M - CF₃]⁺ ion.

-

Loss of CO: Following other fragmentations, the loss of a neutral carbon monoxide molecule (28 Da) is a common pathway for oxygen-containing heterocycles.[8]

-

Quinoline Core Fragmentation: Further fragmentation would involve the characteristic breakdown of the quinoline ring system.

Table of Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

| 197 | [C₁₀H₆F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₉H₆FNO]⁺˙ | Loss of CO |

| 128 | [C₁₀H₆NO]⁺ | Loss of •CF₃ radical |

| 101 | [C₈H₅N]⁺ | Fragmentation of the quinoline ring |

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Key Diagnostic Peaks:

-

C-F Stretching: The C-F bonds in the -OCF₃ group will produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹ .[9]

-

C-O-C Stretching: A strong absorption corresponding to the aryl-O-CF₃ ether linkage is expected around 1050-1150 cm⁻¹ .

-

Aromatic C=C and C=N Stretching: Multiple bands of medium intensity will be observed in the 1450-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹ .

-

Aromatic C-H Bending (out-of-plane): Bands in the 750-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Quinoline and its derivatives exhibit characteristic absorption bands.[10][11]

-

Expected Absorptions: In a solvent like ethanol or methanol, 6-(trifluoromethoxy)quinoline is expected to show two main absorption bands corresponding to π → π* transitions, characteristic of the aromatic system.

-

λ_max ≈ 270-290 nm

-

λ_max ≈ 310-330 nm

-

A weaker absorption corresponding to an n → π* transition involving the nitrogen lone pair may also be observed. The exact position of these maxima can be influenced by solvent polarity.[12]

-

Experimental Protocols

The following protocols are provided as a robust starting point for acquiring high-quality spectroscopic data.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 6-(trifluoromethoxy)quinoline in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband or fluorine-capable probe.

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, increase the number of scans significantly (e.g., 1024 or more) and use a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Use a simple pulse-acquire sequence. A reference standard like CFCl₃ (0 ppm) or an external standard should be used for accurate chemical shift referencing. ¹⁹F NMR is highly sensitive, so a small number of scans (16-64) is usually sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and pick peaks for all spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Method: Infuse the sample solution directly into the source or inject via an LC system.

-

Ionization Mode: Use positive electrospray ionization (ESI+) mode. The molecule is expected to protonate to form the [M+H]⁺ ion at m/z 198.0474.

-

Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for C₁₀H₇F₃NO⁺.

Conclusion

The structural elucidation of 6-(trifluoromethoxy)quinoline is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The presence and integrity of the trifluoromethoxy group are unequivocally confirmed by a characteristic singlet in the ¹⁹F NMR spectrum and key fragmentation patterns in mass spectrometry. The quinoline core and the precise substitution pattern are definitively assigned through the detailed analysis of ¹H and ¹³C NMR spectra. Finally, IR and UV-Vis spectroscopy provide corroborating evidence of the functional groups and conjugated electronic system. The integrated data from these techniques provides a self-validating and trustworthy confirmation of the molecule's identity and purity, which is the essential foundation for its application in research and development.

References

- Varian, Inc. (2011). Basic 1D and 2D NMR Spectroscopy. Varian, Inc. [Link not available]

- Dos Santos, J. C., et al. (2017). Photophysical and theoretical study of quinoline derivatives. Journal of Molecular Structure, 1146, 633-640.

- Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-478.

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Yalazan, H., et al. (2021). Quinoline-fused both non-peripheral and peripheral ZnII and MgII phthalocyanines. Journal of Molecular Structure, 1244, 130948.

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene 19F NMR. Wiley-VCH GmbH. Retrieved from [Link]

- Novak, I., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005-5010.

- Arshad, S., et al. (2017). Synthesis, crystal structure, Hirshfeld surface analysis, spectroscopic characterization, reactivity study by DFT and MD approaches and molecular docking study of a novel chalcone derivative. Journal of Molecular Structure, 1147, 433-447.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

SpectraBase. (n.d.). 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene Vapor Phase IR. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.

-

ResearchGate. (n.d.). UV-vis absorption spectra of compound 2d(Quinone) and its reduced form 3d(Hydroquinone) in methanol. Retrieved from [Link]

- Yagupol'skii, L. M., & Troitskaya, V. I. (1957). Zh. Obshch. Khim., 27, 518-525. [Link not available]

- Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Lin, T. (2024). The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene. BOC Sciences.

- Kumar, S., et al. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3852.

- Siegemund, G., et al. (2012). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 8, 331-348.

- Wang, H.-Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 24, 1434–1441.

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Chad's Prep. Retrieved from [Link]

-

NIST. (n.d.). Quinoline. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]